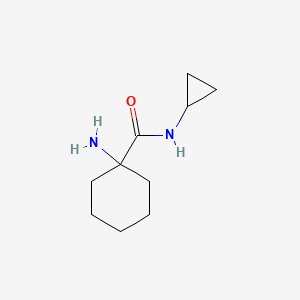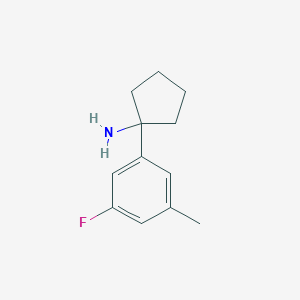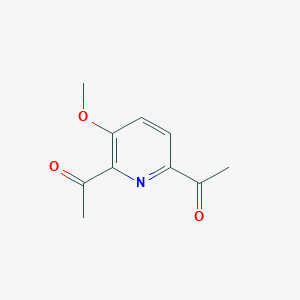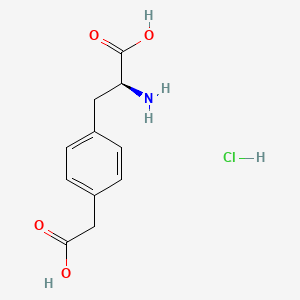
4-Carboxymethylphenylalanine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-羧甲基苯丙氨酸盐酸盐是一种有机化合物,化学式为C11H14ClNO4,分子量为259.68616 g/mol 。它是苯丙氨酸的衍生物,其中苯环的4位被羧甲基取代。该化合物通常呈白色至灰白色固体粉末状,可溶于水 。
准备方法
4-羧甲基苯丙氨酸盐酸盐的合成通常涉及在特定条件下羧甲酰氯与苯丙氨酸反应 。反应通常在碱(如氢氧化钠)的存在下进行,以中和反应过程中产生的盐酸。然后通过重结晶或其他合适的纯化技术纯化产物 。
科学研究应用
4-羧甲基苯丙氨酸盐酸盐在科学研究中有多种应用:
化学: 它用作各种有机合成反应的化学试剂。
生物学: 该化合物用于涉及氨基酸代谢和蛋白质合成的研究。
医学: 它用作药物和其他生物活性化合物的合成前体或中间体。
作用机制
4-羧甲基苯丙氨酸盐酸盐的作用机制涉及它与特定分子靶标和途径的相互作用。作为苯丙氨酸的衍生物,它可以被掺入蛋白质中或作为苯丙氨酸参与的酶促反应的竞争性抑制剂 。羧甲基还可以影响该化合物对某些酶或受体的结合亲和力和特异性。
相似化合物的比较
4-羧甲基苯丙氨酸盐酸盐可以与其他苯丙氨酸衍生物进行比较,例如:
苯丙氨酸: 母体化合物,不含羧甲基。
4-羟基苯丙氨酸(酪氨酸): 在4位具有羟基而不是羧甲基的衍生物。
4-甲基苯丙氨酸: 在4位具有甲基的衍生物。4-羧甲基苯丙氨酸盐酸盐的独特性在于其羧甲基取代基,与其他苯丙氨酸衍生物相比,它赋予了独特的化学和生物学性质.
化学反应分析
4-羧甲基苯丙氨酸盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将羧基转化为醇或其他还原形式。
取代: 在适当的条件下,羧甲基可以被其他官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化锂铝等还原剂以及各种亲核试剂进行取代反应。形成的主要产物取决于具体的反应条件和所用试剂。
属性
分子式 |
C11H14ClNO4 |
|---|---|
分子量 |
259.68 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1 |
InChI 键 |
UHQUHPFJRUJHRH-FVGYRXGTSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11744160.png)
![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744170.png)
![benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744189.png)
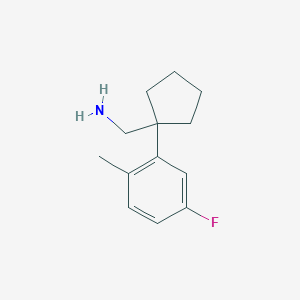
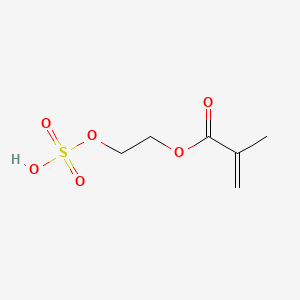
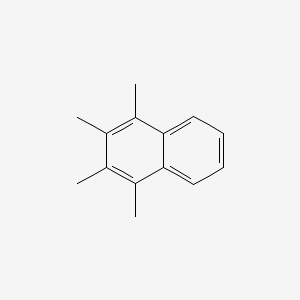
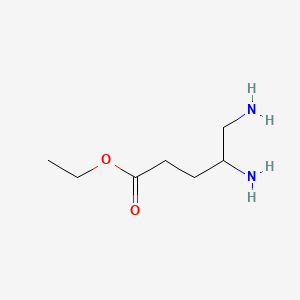
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744212.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744214.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744225.png)
